Arborine (CAS 6873-15-0) is a well-characterized quinazolin-4-one alkaloid, structurally defined as 1-methyl-2-benzyl-4(1H)-quinazolinone. In procurement and industrial research, it serves as a critical high-purity reference standard for phytochemistry and a foundational precursor for synthesizing complex quinazolinone derivatives. Exhibiting a baseline solubility of approximately 15.6 mg/mL in DMSO under ultrasonic warming , Arborine provides reliable processability for both in vitro bioassays and synthetic workflows. Unlike crude alkaloid extracts, high-purity Arborine enables precise stoichiometric control in iminoketene-amide condensation reactions and ensures reproducible baseline metrics in neurological and antimicrobial screening panels.
Substituting Arborine with generic quinazolinones, crude plant extracts, or closely related co-isolated alkaloids like arborinine and skimmianine critically compromises experimental reproducibility and assay specificity. Crude extracts exhibit severe batch-to-batch variability and contain competing bioactive compounds that confound target-specific readouts, such as acetylcholinesterase (AChE) inhibition or DNA binding affinities[1]. Furthermore, utilizing alternative in-class quinazolinones alters the specific steric and electronic profile imparted by Arborine's 1-methyl-2-benzyl substitution, directly shifting the compound's mixed-type inhibition dynamics and eliminating its unique additive interactions in combinatorial antimicrobial formulations. For precise benchmarking in drug discovery and synthetic methodology, procuring exact, high-purity Arborine is required.
In comparative neuropharmacological assays, Arborine acts as a specific mixed-type AChE inhibitor, yielding an IC50 of 59.92 μM. This provides a distinct, moderate-affinity baseline compared to closely related co-isolated alkaloids such as skimmianine (IC50 = 49.40 μM) and O-methylglycosolone (IC50 = 39.81 μM) [1].
| Evidence Dimension | AChE Inhibition (IC50) |
| Target Compound Data | 59.92 μM |
| Comparator Or Baseline | Skimmianine (49.40 μM) and O-methylglycosolone (39.81 μM) |
| Quantified Difference | Arborine exhibits a higher IC50 (lower affinity) than skimmianine by ~21%, establishing it as a distinct moderate-affinity benchmark. |
| Conditions | In vitro AChE inhibition assay with molecular docking validation |
Allows researchers to select Arborine as a precise, moderate-affinity mixed-type inhibitor standard for calibrating neurodegenerative disease screening assays.
When evaluated for photo-activated DNA binding activity using restriction enzyme assays on a 1.5 kb DNA fragment, Arborine demonstrates superior binding strength compared to its structural analogs. The quantitative strength of photo-activated DNA interaction follows the strict hierarchical order of Arborine > arborinine > skimmianine[1].
| Evidence Dimension | Photo-activated DNA binding strength |
| Target Compound Data | Highest relative binding affinity |
| Comparator Or Baseline | Arborinine and Skimmianine (Lower relative binding) |
| Quantified Difference | Arborine ranks first in binding affinity among the three primary co-isolated alkaloids. |
| Conditions | Restriction enzyme assay using a 1.5 kb DNA fragment under photo-activation |
Establishes Arborine as the preferred alkaloid standard for photo-induced DNA-interaction studies and targeted photodynamic therapy research.
While Arborine exhibits a higher independent Minimum Inhibitory Concentration (MIC) against C. albicans (500 μg/mL) compared to arborinine (250 μg/mL), it uniquely produces an additive antimicrobial effect when combined with the antibiotic vancomycin. In contrast, arborinine fails to produce this additive interaction with vancomycin [1].
| Evidence Dimension | Antimicrobial combination effect with Vancomycin |
| Target Compound Data | Additive effect (FICI validation) |
| Comparator Or Baseline | Arborinine (No additive effect) |
| Quantified Difference | Arborine uniquely synergizes with vancomycin, differentiating its formulation compatibility from arborinine. |
| Conditions | Checkerboard assay determining Fractional Inhibitory Concentration Index (FICI) |
Drives the selection of Arborine over arborinine for combinatorial antimicrobial formulation research, specifically in vancomycin-adjuvant screening workflows.
Arborine serves as a highly processable primary benchmark for validating quinazolin-4-one synthetic pathways, specifically the cycloaddition of iminoketenes generated in situ from anthranilic acid. Compared to the synthesis of the more complex pentacyclic indolopyridoquinazolinone rutecarpine, Arborine provides a straightforward, high-yield validation target for iminoketene-amide condensation methodologies [1].
| Evidence Dimension | Synthetic pathway validation utility |
| Target Compound Data | Direct quinazolin-4-one benchmark (high yield) |
| Comparator Or Baseline | Rutecarpine (Complex pentacyclic derivative) |
| Quantified Difference | Arborine offers a lower-barrier, higher-efficiency target for validating novel sulfinamide anhydride-driven iminoketene cycloadditions. |
| Conditions | Total synthesis via in situ iminoketene generation and amide condensation |
Validates Arborine as a highly processable reference standard for optimizing quinazolin-4-one scaffold synthesis and evaluating novel catalytic methods.
Arborine is a highly suitable standard for calibrating AChE inhibition assays where a moderate-affinity, mixed-type inhibitor is required. Its well-documented IC50 of 59.92 μM provides a reliable baseline for evaluating the relative potency of novel synthetic quinazolinones or crude plant extracts in Alzheimer's disease drug discovery pipelines [1].
Due to its superior photo-activated DNA binding strength compared to arborinine and skimmianine, Arborine is a highly effective baseline compound for researching alkaloid-DNA interactions. It is highly suitable for workflows utilizing restriction enzyme cleavage assays to study photodynamic binding mechanisms[2].
Arborine's unique additive effect when combined with vancomycin makes it a critical compound for combinatorial antimicrobial research. Procurement of pure Arborine allows formulators to isolate this specific synergistic interaction, free from the confounding effects of arborinine, to develop novel adjuvant therapies against resistant pathogens [2].
In synthetic organic chemistry, Arborine acts as a primary benchmark molecule for validating new cycloaddition and condensation reactions. Its straightforward 1-methyl-2-benzyl-4(1H)-quinazolinone structure makes it an ideal target for optimizing iminoketene generation and evaluating the efficiency of novel catalysts before progressing to complex targets like rutecarpine [3].